Product packaging for 4-Methyl-3-hydroxyphenylalanine(Cat. No.:CAS No. 17028-04-5)

4-Methyl-3-hydroxyphenylalanine

Cat. No.: B14045331
CAS No.: 17028-04-5
M. Wt: 195.21 g/mol
InChI Key: XPQWRBDSYUTCDD-QMMMGPOBSA-N
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Description

4-Methyl-3-hydroxyphenylalanine is a synthetic derivative of the aromatic amino acid phenylalanine, specifically engineered for advanced biochemical research. Its core research value lies in its structural similarity to tyrosine (4-hydroxyphenylalanine), a crucial precursor in the biosynthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine . The strategic 3-hydroxy and 4-methyl substitutions on the phenyl ring make it a potential tool for investigating the mechanism and specificity of enzymes in the tyrosine hydroxylase family . These non-heme iron-dependent monooxygenases catalyze the initial and rate-limiting step in the catecholamine biosynthesis pathway by incorporating an oxygen atom into the aromatic ring of their substrate, using a tetrahydropterin as a cofactor . Researchers can utilize this compound to probe the active site architecture of these critical enzymes, potentially acting as a substrate analog or inhibitor to elucidate the nuances of oxygen activation and the electrophilic aromatic substitution mechanism . Beyond neuroscientific applications, modified phenylalanine and tyrosine analogues are of significant interest in the study of protein nitration, a post-translational modification linked to various disease pathologies, and in the synthesis of complex peptide-based natural products and pharmaceuticals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B14045331 4-Methyl-3-hydroxyphenylalanine CAS No. 17028-04-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17028-04-5

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-7(5-9(6)12)4-8(11)10(13)14/h2-3,5,8,12H,4,11H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

XPQWRBDSYUTCDD-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)O

Origin of Product

United States

Biosynthesis and Formation Pathways of Ring Substituted Hydroxyphenylalanines

Hypothetical Enzymatic Hydroxylation of Phenylalanine at the C3 Position

The primary route for phenylalanine hydroxylation in mammals is catalyzed by Phenylalanine Hydroxylase (PAH), a well-studied enzyme that exclusively adds a hydroxyl group to the C4 (para) position of the aromatic ring to produce L-tyrosine. wikipedia.orgyoutube.com This reaction is a critical step in phenylalanine catabolism, and its deficiency leads to the metabolic disorder phenylketonuria (PKU). wikipedia.orgyoutube.com The standard PAH-catalyzed reaction involves an iron cofactor and a tetrahydrobiopterin (B1682763) (BH4) cofactor to activate molecular oxygen. wikipedia.orgnih.gov

While para-hydroxylation is the norm for PAH, the existence of a hydroxyl group at the C3 (meta) position is not unknown in nature. The non-proteinogenic amino acid meta-tyrosine (m-Tyr), or 3-hydroxy-L-phenylalanine, is a known component of some biologically active natural products. nih.govnih.gov This confirms that meta-hydroxylation is biologically achievable.

Research has led to the discovery and characterization of a specific Phenylalanine 3-Hydroxylase (Phe3H) from the bacterium Streptomyces coeruleorubidus. nih.govacs.org This enzyme provides a concrete basis for what was once a hypothetical reaction. Unlike the canonical PAH, Phe3H demonstrates high regiospecificity for the C3 position of L-phenylalanine. acs.org Studies on Phe3H reveal that its mechanism may differ from the classic PAH mechanism, which involves a 1,2-hydride shift (NIH shift). nih.govresearchgate.net The discovery of Phe3H proves that direct enzymatic hydroxylation at the C3 position is a viable biosynthetic step.

Table 1: Comparison of Phenylalanine Hydroxylase Activities

FeaturePhenylalanine 4-Hydroxylase (PAH)Phenylalanine 3-Hydroxylase (Phe3H)
Reaction L-Phenylalanine → L-Tyrosine (4-hydroxyphenylalanine)L-Phenylalanine → m-Tyrosine (3-hydroxyphenylalanine)
Position of Hydroxylation C4 (para)C3 (meta)
Typical Organism Mammals (e.g., Human liver)Bacteria (e.g., Streptomyces coeruleorubidus)
Metabolic Role Primary catabolism of excess phenylalanineSecondary metabolism, natural product biosynthesis
Catalytic Mechanism Involves a well-established NIH shift st-andrews.ac.ukDoes not necessarily operate through a classic NIH shift nih.govnih.gov

Proposed Methylation Pathways Leading to a C4 Methyl Group on a Hydroxylated Phenylalanine Scaffold

Following the formation of a 3-hydroxyphenylalanine intermediate, the next hypothetical step is the addition of a methyl group to the C4 position of the aromatic ring. This type of reaction, known as C-methylation, is less common than O-methylation (addition of a methyl group to a hydroxyl oxygen) but is well-documented in the biosynthesis of various natural products, including flavonoids and polyketides. researchgate.netresearchgate.net

Enzymes responsible for this transformation are known as methyltransferases (MTs). Most MTs use S-adenosyl-L-methionine (SAM or AdoMet) as the universal methyl donor. nih.govacs.org The biosynthesis of 4-Methyl-3-hydroxyphenylalanine would require a C-methyltransferase with specific regioselectivity for the C4 position of the 3-hydroxyphenylalanine scaffold.

While an enzyme with this precise function has not been characterized, the existence of C-methyltransferases in plant and microbial systems provides a strong precedent. researchgate.netresearchgate.net For example, C-methylation is a known modification in the biosynthesis of certain flavonoids in plants. researchgate.netnih.gov It is plausible that a naturally occurring MT could possess this activity as a promiscuous side-reaction, or that an existing MT could be engineered to perform this specific C4-methylation. The methylation of phenolic groups is known to increase the metabolic stability and bioavailability of compounds. researchgate.netnih.gov

Exploration of Microbial and Plant Biosynthetic Systems for Analogous Aromatic Amino Acid Syntheses

Microorganisms and plants are prolific producers of diverse secondary metabolites, including a wide array of non-canonical amino acids. researchgate.net These systems serve as a rich resource for discovering enzymes and pathways for producing novel aromatic compounds.

Microbial Systems:

Escherichia coli: As a workhorse of metabolic engineering, E. coli has been extensively modified to produce high titers of L-phenylalanine and L-tyrosine. frontiersin.org By redirecting carbon flow through the central shikimate pathway and removing native feedback inhibition mechanisms, production can be significantly enhanced. biorxiv.org These engineered strains provide an ideal chassis for introducing heterologous enzymes, such as a Phe3H and a C-methyltransferase, to create a de novo pathway for this compound.

Corynebacterium glutamicum: This bacterium is another industrially important microorganism used for amino acid production. It has been engineered for the synthesis of various aromatic compounds derived from the shikimate pathway. rsc.org

Streptomyces species: These bacteria are renowned for their complex secondary metabolism and are the source of the Phe3H enzyme, highlighting their potential as a source of novel biosynthetic enzymes. nih.govacs.org

Plant Systems: Plants synthesize phenylalanine via the shikimate pathway, primarily using it as a precursor for a massive array of phenylpropanoid compounds, such as lignin, flavonoids, and coumarins. nih.govfrontiersin.org The regulation of phenylalanine biosynthesis in plants has evolved to support the massive production of these compounds, often involving enzymes with relaxed feedback inhibition. biorxiv.orgnih.gov Plants also possess a diverse suite of tailoring enzymes, including hydroxylases and methyltransferases (both O- and C-methyltransferases), that modify core phenolic structures. nih.govoup.com The study of these plant pathways offers insights into how complex, substituted aromatic molecules are assembled.

Genetic Determinants and Engineering of Relevant Biosynthetic Enzymes

The creation of a biosynthetic pathway for this compound hinges on the identification and engineering of the requisite enzymes.

Genetic Determinants:

Phenylalanine Hydroxylases: The gene for human PAH is well-characterized, with numerous mutations linked to PKU. wikipedia.org The discovery of the gene encoding Phe3H from Streptomyces provides a direct genetic target for heterologous expression. nih.govacs.org

Methyltransferases (MTs): Genes for a vast number of O- and C-methyltransferases have been identified from plant, fungal, and bacterial genomes. oup.comacs.orgacs.org These serve as a starting point for enzyme screening and engineering. DNA methyltransferases (DNMTs) are another class of these enzymes, responsible for the methylation of DNA. acs.orgnih.gov

Enzyme Engineering:

Altering Regioselectivity: A primary challenge is controlling the position of modification. Directed evolution and structure-guided mutagenesis are powerful techniques used to alter the regioselectivity of enzymes. Scientists have successfully engineered O-methyltransferases to change their preferred methylation position on catechol and flavonoid scaffolds. acs.orgresearchgate.netnih.gov A similar approach could be applied to a known C-methyltransferase to favor methylation at the C4 position of 3-hydroxyphenylalanine.

Improving Catalytic Efficiency: Once an enzyme with the desired activity is found, its efficiency can often be improved through engineering to ensure higher product yields in a recombinant host.

Removing Feedback Inhibition: Key enzymes in the upstream shikimate pathway are often subject to feedback inhibition by the final aromatic amino acid products. Genetic modification to remove this allosteric regulation is a common strategy to increase the precursor supply for the desired product. biorxiv.orgnih.gov

Table 2: Key Enzymes and Engineering Strategies for a Hypothetical Pathway

Biosynthetic StepRequired EnzymeSource/AnalogueGenetic Engineering Strategy
C3-Hydroxylation Phenylalanine 3-Hydroxylase (Phe3H)Streptomyces coeruleorubidusHeterologous expression in a suitable host (e.g., E. coli).
C4-Methylation C-MethyltransferasePlant/Fungal C-MTs acting on phenolicsDirected evolution/mutagenesis to achieve regioselectivity for the C4 position of 3-hydroxyphenylalanine.
Precursor Supply Shikimate Pathway EnzymesHost organism (e.g., E. coli)Knockout of feedback inhibition loops (e.g., in aroG, pheA). Overexpression of pathway enzymes.

Precursor Incorporation Studies in Model Systems

An alternative to establishing a complete de novo biosynthetic pathway is to use precursor incorporation, also known as precursor-directed biosynthesis. In this approach, a host organism is fed a synthetic intermediate that it can then convert into the final product using one or more heterologously expressed enzymes.

For example, a model system like E. coli could be engineered to express only the specific C-methyltransferase. This strain would then be cultured in media supplemented with synthetically produced 3-hydroxyphenylalanine. The cell's enzymatic machinery would take up the precursor and convert it to the final product, this compound. This method is particularly useful for testing the activity and specificity of individual enzymes in a cellular context and for producing small quantities of a target compound without building a complex multi-step pathway. biorxiv.org

Studies have demonstrated the feasibility of this approach for a wide range of phenylalanine derivatives by feeding engineered bacteria various aryl aldehyde or carboxylic acid precursors. biorxiv.org Wheat plants have also been studied for their ability to incorporate exogenously supplied phenylalanine and tyrosine into their secondary metabolism pathways. mdpi.com These precursor-based methods, including cell-free protein synthesis systems, provide powerful and flexible platforms for producing novel, non-canonical amino acids.

Enzymatic Transformations and Metabolic Fates of 4 Methyl 3 Hydroxyphenylalanine Analogs

Characterization of Enzymes Involved in Regioselective Hydroxylation and Methylation

The specific positioning of hydroxyl and methyl groups on the phenylalanine ring is a highly controlled process, managed by enzymes with remarkable regioselectivity.

Hydroxylation: The introduction of a hydroxyl group onto the aromatic ring of phenylalanine is a key metabolic step. Phenylalanine hydroxylase (PAH), a well-characterized enzyme, typically converts L-phenylalanine to L-tyrosine by adding a hydroxyl group at the para position. pharmaguideline.comrcsb.org This enzyme is part of a hydroxylating system that requires a cofactor, tetrahydrobiopterin (B1682763) (BH4), which is regenerated by dihydropteridine reductase (DHPR). nih.govnih.gov

However, for the formation of a 3-hydroxy group, as seen in 3-hydroxyphenylalanine (meta-tyrosine), a different class of enzymes is required. Studies have characterized phenylalanine meta-hydroxylases. For instance, Phenylalanine 3-hydroxylase (Phe3H) from Streptomyces coeruleorubidus has been shown to be an efficient enzyme for the specific production of meta-tyrosine from phenylalanine. nih.gov This highlights the existence of enzymes capable of directing hydroxylation to the meta position, a key step in forming compounds structurally similar to 4-Methyl-3-hydroxyphenylalanine. The aromatic amino acid hydroxylase (AAAH) family, which includes tyrosine hydroxylase and tryptophan hydroxylase, are all involved in these types of transformations. bio-techne.com

Methylation: Methylation is another critical modification. The metabolism of L-3-methoxy-4-hydroxyphenylalanine (3-O-methylDOPA), an analog with both hydroxyl and methyl-ether groups, has been studied in rats. nih.govnii.ac.jp This suggests the involvement of methyltransferase enzymes that can act on hydroxylated phenylalanine derivatives to produce methoxy-substituted compounds.

Table 1: Characterized Enzymes in Phenylalanine Analog Metabolism

EnzymeSource Organism/TissueReaction CatalyzedSubstrate(s)
Phenylalanine Hydroxylase (PAH)LiverPhenylalanine → Tyrosine (p-hydroxylation)L-Phenylalanine
Phenylalanine 3-hydroxylase (Phe3H)Streptomyces coeruleorubidusPhenylalanine → meta-Tyrosine (m-hydroxylation)L-Phenylalanine, Fluorinated Phenylalanines
Tyrosine Hydroxylase (TH)Adrenal Gland, Nervous SystemTyrosine → L-DOPA (3-hydroxylation)L-Tyrosine

Studies on Catabolic Enzymes and Degradation Pathways for Substituted Phenylalanines

The breakdown of phenylalanine and its substituted analogs is a fundamental metabolic process, primarily occurring in the liver, that converts these amino acids into intermediates for energy production. ontosight.ai

The canonical catabolic pathway for L-phenylalanine begins with its conversion to L-tyrosine by phenylalanine hydroxylase. ontosight.ai Tyrosine is then acted upon by a series of enzymes:

Tyrosine aminotransferase converts tyrosine to p-hydroxyphenylpyruvate. ontosight.ai

p-Hydroxyphenylpyruvate hydroxylase transforms this product into homogentisate. ontosight.ai

Homogentisate 1,2-dioxygenase cleaves the aromatic ring to form 4-maleylacetoacetate. ontosight.ai

Subsequent steps involving 4-maleylacetoacetate isomerase and 4-fumarylacetoacetate hydrolase ultimately yield fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle. ontosight.ai

Substituted phenylalanines can enter this or similar pathways. For example, the first step in the metabolism of L-3-methoxy-4-hydroxyphenylalanine in rat liver is transamination, catalyzed by tyrosine aminotransferase, to form 3-methoxy-4-hydroxyphenylpyruvic acid (MHPP). nih.govnii.ac.jp This indicates that the initial catabolic step for many substituted phenylalanines is the removal of the amino group, after which the resulting keto acid is further metabolized. medmuv.com The degradation of the carbon skeletons of the 20 common amino acids converges into just seven metabolic intermediates, including pyruvate, acetyl CoA, and oxaloacetate. eagri.org

Table 2: Key Enzymes in the Catabolism of Phenylalanine

EnzymeReaction StepSubstrateProduct
Phenylalanine hydroxylaseStep 1L-phenylalanineL-tyrosine
Tyrosine aminotransferaseStep 2L-tyrosinep-hydroxyphenylpyruvate
p-Hydroxyphenylpyruvate hydroxylaseStep 3p-hydroxyphenylpyruvateHomogentisate
Homogentisate 1,2-dioxygenaseStep 4Homogentisate4-maleylacetoacetate
4-Maleylacetoacetate isomeraseStep 54-maleylacetoacetate4-fumarylacetoacetate
4-Fumarylacetoacetate hydrolaseStep 64-fumarylacetoacetateFumarate and Acetoacetate

Transamination and Decarboxylation Reactions of Related Aromatic Amino Acid Metabolites

Beyond hydroxylation and ring cleavage, transamination and decarboxylation are pivotal reactions in the metabolism of aromatic amino acids and their derivatives.

Transamination: This reaction involves the transfer of an α-amino group from an amino acid to an α-keto acid, a process catalyzed by enzymes called aminotransferases or transaminases. medmuv.compharmaguideline.com It is a crucial step for funneling nitrogen from various amino acids into a few key compounds, like glutamate. medmuv.com Most L-amino acids undergo transamination, and these reactions are dependent on pyridoxal (B1214274) phosphate (B84403) (a derivative of vitamin B6) as a coenzyme. eagri.orgpharmaguideline.com As noted, tyrosine aminotransferase is a key enzyme that initiates the catabolism of both tyrosine and its analogs like 3-O-methylDOPA. nih.govnii.ac.jpontosight.ai

Decarboxylation: This reaction removes a carboxyl group from the amino acid, releasing carbon dioxide and producing an amine. pharmaguideline.com The enzymes responsible, aromatic L-amino acid decarboxylases (AADCs), are also pyridoxal phosphate-dependent. eagri.orgnih.gov This process is vital for the synthesis of important signaling molecules; for example, dopamine (B1211576) and serotonin (B10506) are produced via decarboxylation of their respective amino acid precursors. nih.gov Plant and insect AADCs show divergent functions, with some capable of a more complex decarboxylation-deamination reaction that produces aromatic acetaldehydes instead of amines. nih.gov

In Vitro and In Silico Modeling of Enzymatic Substrate Specificity for Ring-Substituted Derivatives

Understanding and predicting how enzymes interact with non-natural, substituted substrates is a major goal in biocatalysis and drug development. nih.govplos.org This is often achieved through a combination of laboratory experiments (in vitro) and computational modeling (in silico).

In Silico Modeling: Computational docking methods are used to predict how well a potential substrate (ligand) will bind to the active site of an enzyme. nih.gov This approach helps to screen large libraries of virtual metabolites to identify promising candidates for experimental testing. nih.gov While binding is a prerequisite for catalysis, it is not sufficient on its own. nih.gov Machine learning is also emerging as a powerful tool for modeling enzyme-substrate compatibility, helping to predict which enzymes in a family might act on a new, non-natural substrate. nih.govarxiv.org

In Vitro Studies and Enzyme Engineering: Laboratory-based studies are essential for confirming computational predictions and for engineering enzymes with new specificities. For example, the substrate specificity of the (S)‐β‐phenylalanine adenylation enzyme HitB was successfully engineered. researchgate.net By mutating amino acid residues (Phe328 and Ser293) in the enzyme's active site, researchers were able to create variants that could efficiently activate meta-substituted (S)‐β‐phenylalanine analogs that were not well-recognized by the wild-type enzyme. researchgate.net Structural analysis of these mutants revealed that the changes resulted in an enlarged substrate-binding pocket, providing a clear structural basis for the altered specificity. researchgate.net

Table 3: Kinetic Parameters of Engineered HitB Enzyme with meta-Substituted (S)-β-Phe Analogs

Enzyme VariantSubstrateKm (μM)Relative kcat/Km
HitB wild-type(S)-β-m-OMe-Phe11001
HitB F328V(S)-β-m-OMe-Phe1209
HitB F328L(S)-β-m-OMe-Phe2804
HitB wild-type(S)-β-m-CN-Phe7701
HitB F328V(S)-β-m-CN-Phe15120
HitB F328L(S)-β-m-CN-Phe1179

Advanced Synthetic Methodologies for 4 Methyl 3 Hydroxyphenylalanine

Biocatalytic Synthesis Approaches Utilizing Engineered Microorganisms or Isolated Enzymes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. The synthesis of 4-Methyl-3-hydroxyphenylalanine can be achieved through the enzymatic hydroxylation of 4-methylphenylalanine.

A key enzyme in this process is phenylalanine hydroxylase (PAH). Research has shown that rat liver phenylalanine hydroxylase, when activated, can catalyze the hydroxylation of 4-methylphenylalanine. This reaction yields two products: 4-hydroxymethylphenylalanine and the target compound, 3-methyltyrosine (this compound) acs.org. Isotopic labeling studies have confirmed that the hydroxyl group in both products is derived from molecular oxygen acs.org.

More specifically, a dedicated phenylalanine-3-hydroxylase (Phe3H) has been identified and characterized, which exclusively catalyzes the synthesis of meta-tyrosine (m-tyrosine), another term for 3-hydroxyphenylalanine, from L-phenylalanine nih.govnih.gov. While this enzyme acts on L-phenylalanine, its discovery opens avenues for its application or engineering to act on substituted phenylalanines like 4-methylphenylalanine.

SubstrateEnzymeProduct(s)Reference
4-MethylphenylalanineRat Liver Phenylalanine Hydroxylase4-Hydroxymethylphenylalanine, 3-Methyltyrosine acs.org
L-PhenylalaninePhenylalanine-3-hydroxylase (Phe3H)meta-Tyrosine (3-hydroxyphenylalanine) nih.govnih.gov

Directed Evolution and Rational Design of Hydroxylases and Methyltransferases

While no specific studies on the directed evolution or rational design of hydroxylases for the dedicated synthesis of this compound from 4-methylphenylalanine were identified in the search results, the principles of these protein engineering techniques are highly relevant. Directed evolution mimics natural selection in the laboratory to evolve enzymes with desired properties, such as altered substrate specificity or enhanced activity. This could be applied to a known phenylalanine hydroxylase to improve its selectivity towards producing 3-methyltyrosine from 4-methylphenylalanine.

Rational design, on the other hand, involves making specific, targeted mutations in an enzyme's active site based on its structure and catalytic mechanism. The characterization of phenylalanine-3-hydroxylase revealed that two specific amino acid residues in the active site are crucial for determining the C-3 hydroxylation of the phenyl ring nih.govnih.gov. This knowledge provides a clear starting point for the rational design of other phenylalanine hydroxylases to favor 3-hydroxylation of substituted phenylalanines. For instance, structure-guided semirational design has been successfully used to improve the regioselective hydroxylation capabilities of 4-hydroxyphenylpyruvate dioxygenase for the production of other valuable chemicals nih.gov. These approaches could be instrumental in developing a highly efficient and selective biocatalyst for this compound synthesis.

Whole-Cell Biotransformation Systems for Stereoselective Synthesis

Whole-cell biotransformation utilizes entire microbial cells as catalysts, offering the advantage of cofactor regeneration and eliminating the need for enzyme purification. While specific whole-cell systems for the production of this compound have not been detailed in the provided search results, the existence of phenylalanine-3-hydroxylase suggests the feasibility of such a system. An engineered microorganism, such as E. coli, could be developed to overexpress this hydroxylase. When fed with 4-methylphenylalanine, this engineered strain could then carry out the stereoselective synthesis of the target amino acid. The successful use of engineered E. coli for the production of other hydroxylated aromatic compounds demonstrates the potential of this strategy.

Chemo-Enzymatic Hybrid Synthetic Strategies for Substituted Amino Acids

Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic catalysis to create efficient and novel synthetic routes. While a specific chemo-enzymatic route for this compound was not found, general strategies for the synthesis of substituted amino acids can be applied.

A plausible chemo-enzymatic approach could involve the chemical synthesis of a suitable precursor, such as a protected form of 4-methylphenylalanine, followed by a highly selective enzymatic hydroxylation step using an engineered phenylalanine hydroxylase, as discussed previously. This approach leverages the efficiency of chemical synthesis for creating the carbon skeleton and the high regioselectivity of biocatalysis for the critical hydroxylation step. The integration of chemical and enzymatic transformations has been shown to be a powerful strategy for the total synthesis of complex natural products nih.gov.

Asymmetric Synthetic Routes to Chiral Phenylalanine Derivatives

The synthesis of enantiomerically pure amino acids is of paramount importance in pharmaceutical applications. Asymmetric synthesis provides methods to produce a single enantiomer of a chiral compound. While a specific asymmetric synthesis for this compound was not identified, methods developed for structurally similar compounds, such as β-methyltyrosine, can provide valuable insights.

One effective strategy for the asymmetric synthesis of β-methyltyrosine isomers involves the use of a chiral auxiliary, 4-phenyl-2-oxazolidinone. This method establishes the stereochemistry at both the α- and β-carbons through a sequence of reactions including an asymmetric Michael-like addition and a stereoselective electrophilic bromination. The subsequent steps of converting the bromide to an azide, hydrolysis, reduction, and deprotection afford the desired amino acid with high enantiomeric purity acs.org. A similar strategy could potentially be adapted for the synthesis of this compound by starting with appropriate precursors.

Another approach is crystallization-induced asymmetric transformation, which has been used to prepare L-tyrosine and L-DOPA from racemic phenylalanine methyl ester derivatives. This method involves the in-situ racemization of the starting material and the selective crystallization of a diastereomeric salt formed with a chiral resolving agent, leading to a high yield and optical purity of the desired enantiomer ut.ac.ir. This technique could be explored for the resolution of a racemic mixture of this compound.

Analytical Methodologies for Research and Pathway Elucidation

Chromatographic Techniques for High-Resolution Separation and Detection in Complex Biological Samples

Chromatography is the cornerstone for isolating 4-Methyl-3-hydroxyphenylalanine from intricate biological samples such as plasma, urine, and tissue extracts, which contain a multitude of potentially interfering substances. The choice of chromatographic method depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of amino acids and their derivatives, offering high-throughput capabilities and the ability to quantify compounds at low concentrations in biological fluids. nih.gov For a polar compound like this compound, reversed-phase HPLC is a common approach. However, due to the polar nature of amino acids, derivatization is often employed to enhance retention and improve chromatographic peak shape. nih.gov Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to retain and separate polar compounds without derivatization. sigmaaldrich.comsigmaaldrich.com

The selection of the detector is critical for achieving the desired sensitivity and selectivity.

UV Detection: this compound possesses a phenolic chromophore, making it amenable to UV detection. The wavelength of maximum absorbance would be determined to optimize sensitivity. For instance, a study on underivatized phenylalanine and tyrosine used UV detection for their simultaneous analysis. nih.gov

Fluorescence Detection: Derivatization with fluorescent tags such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can significantly enhance sensitivity, allowing for the detection of trace amounts of the amino acid.

Electrochemical Detection (ED): The hydroxyl group on the phenyl ring makes this compound electrochemically active. ED offers excellent sensitivity and selectivity for electroactive compounds, making it a powerful detection method for this analyte.

A validated HPLC method for a similar compound, 4-amino-3-nitrophenol, utilized a C18 column with a mobile phase of acetonitrile (B52724) and an acetic buffer, demonstrating good linearity and precision. pom.go.id Such a method could be adapted for this compound.

Table 1: Example HPLC Parameters for Amino Acid Analysis

Parameter Example Condition Reference
Column SeQuant® ZIC®-HILIC, 150 x 2.1 mm, 3.5 µm sigmaaldrich.comsigmaaldrich.com
Mobile Phase Acetonitrile and Ammonium Acetate Buffer sigmaaldrich.comsigmaaldrich.com
Detector UV at 254 nm sigmaaldrich.comsigmaaldrich.com
Flow Rate 0.15 mL/min sigmaaldrich.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolic profiling due to its high chromatographic resolution and the availability of extensive mass spectral libraries for compound identification. psu.edu However, the polar and non-volatile nature of amino acids like this compound necessitates a derivatization step to increase their volatility. sigmaaldrich.com

A common derivatization strategy is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the polar functional groups (amine, carboxyl, and hydroxyl) into their more volatile tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach is derivatization with methyl chloroformate. psu.edu

Once derivatized, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides mass information for identification. GC-MS-based untargeted metabolomics can be used to obtain a comprehensive metabolic profile and identify alterations in metabolic pathways. nih.gov

Table 2: Typical GC-MS Derivatization and Analysis Steps for Amino Acids

Step Description Reference
Sample Preparation Drying of the sample aliquot. sigmaaldrich.com
Derivatization Addition of a derivatizing agent (e.g., MTBSTFA) and heating to form volatile derivatives. sigmaaldrich.com
GC Separation Separation of derivatives on a capillary column (e.g., DB-5MS). psu.edu
MS Detection Ionization (e.g., electron ionization) and mass analysis for identification. psu.edusigmaaldrich.com

Advanced Spectroscopic Approaches for Structural Confirmation and Isomer Differentiation

While chromatographic techniques provide separation and preliminary identification based on retention time, spectroscopic methods are essential for unambiguous structural confirmation and for distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. For this compound, NMR would confirm the presence and connectivity of the methyl group, the hydroxyl group, the phenylalanine backbone, and the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. nih.gov This is a critical step in distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the selected parent ion and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification, even in complex mixtures. nih.gov For this compound, the fragmentation pattern would likely show losses of characteristic groups such as the carboxyl group, the amino group, and parts of the side chain, providing structural confirmation. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach for the sensitive and specific quantification of metabolites in biological samples. nih.govresearchgate.net

Isotope Tracing Techniques for Metabolic Flux and Pathway Analysis

Isotope tracing is a dynamic approach used to follow the metabolic fate of a compound and to measure the rates of metabolic pathways. This technique involves introducing a stable isotope-labeled version of this compound (e.g., containing 13C or 15N) into a biological system.

By tracking the incorporation of the isotopic label into downstream metabolites using mass spectrometry or NMR, it is possible to map out its metabolic pathways and quantify the flux through these pathways. For example, stable isotope tracers of phenylalanine have been used to determine the rate of its hydroxylation to tyrosine in humans. nih.gov A similar approach could be employed to study the conversion of this compound into its various metabolic products, providing invaluable insights into its biochemical transformations and metabolic significance. The analysis of the isotopic enrichment in both the precursor and product pools allows for the calculation of metabolic flux rates.

Investigation of Biological Roles in Research Models

Role as a Biochemical Marker in Melanin (B1238610) Research (by analogy to 4-AHP/3-AHP)

In the field of melanin research, specific chemical markers are crucial for the quantification and characterization of different types of melanin, primarily eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment). nih.govnih.gov The established method for quantifying pheomelanin involves the reductive hydrolysis of the pigment with hydriodic acid (HI). This process yields aminohydroxyphenylalanine (AHP) isomers, which are considered specific markers for pheomelanin. nih.govnih.gov

Two key isomers, 4-amino-3-hydroxyphenylalanine (B1195792) (4-AHP) and 3-amino-4-hydroxyphenylalanine (3-AHP), are derived from the oxidative polymerization of cysteinyldopa (B216619) precursors during pheomelanin formation. nih.gov Of these, 4-AHP is considered a more specific marker for the benzothiazine moiety of pheomelanin, as 3-AHP can have background levels originating from other precursors like nitrotyrosine residues in proteins. nih.govnih.gov The quantification of these AHP isomers, typically through high-performance liquid chromatography (HPLC), allows for the accurate measurement of pheomelanin content in various biological samples, including hair and skin. nih.govnih.gov

By analogy to 4-AHP and 3-AHP, it is conceivable that 4-Methyl-3-hydroxyphenylalanine could serve as a biochemical marker for a modified or synthetic form of melanin. If a biosynthetic pathway existed, either naturally or through engineered systems, that utilized this compound as a precursor, its degradation product could potentially be a methylated and hydroxylated derivative of phenylalanine. The presence and quantification of this unique marker would allow researchers to trace the specific metabolic fate of this compound in melanogenesis.

Table 1: Established Biomarkers in Melanin Research

BiomarkerPrecursor MoietyMelanin TypeAnalytical Method
4-Amino-3-hydroxyphenylalanine (4-AHP)BenzothiazinePheomelaninReductive hydrolysis (HI) followed by HPLC nih.govnih.gov
3-Amino-4-hydroxyphenylalanine (3-AHP)BenzothiazinePheomelaninReductive hydrolysis (HI) followed by HPLC nih.govnih.gov
Pyrrole-2,3,5-tricarboxylic acid (PTCA)5,6-dihydroxyindole-2-carboxylic acid (DHICA)EumelaninAlkaline hydrogen peroxide oxidation (AHPO) nih.govunh.edu
Thiazole-2,4,5-tricarboxylic acid (TTCA)BenzothiazolePheomelaninAlkaline hydrogen peroxide oxidation (AHPO) unh.edu

Exploration of Potential Precursor Roles in Secondary Metabolite Biosynthesis in Microbial or Plant Models

L-phenylalanine is a fundamental aromatic amino acid that serves as a precursor for a vast array of secondary metabolites in both microbes and plants. nih.govresearchgate.net In plants, the phenylpropanoid pathway, which begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL), leads to the synthesis of diverse compounds including flavonoids, lignins, and stilbenes. researchgate.netresearchgate.net Similarly, microbial systems, particularly when engineered, can be powerful platforms for producing a variety of L-phenylalanine-derived compounds. nih.govnih.gov

Given that plants and microbes can synthesize a wide range of substituted and modified amino acids, it is plausible that this compound could act as a precursor in biosynthetic pathways. For instance, research has shown that higher plants can synthesize complex amino acids like 3-(3-carboxy-4-hydroxyphenyl)alanine from chorismic acid, indicating the existence of enzymatic machinery capable of handling substituted phenylalanines.

In a microbial or plant model, this compound could potentially be incorporated into secondary metabolite structures through several enzymatic steps. Hydroxylases, methyltransferases, and lyases could act on this compound to generate novel downstream products. Engineered microbes, in particular, could be designed to express specific enzymes that recognize this compound as a substrate, thereby creating a pathway for the production of unique and potentially valuable secondary metabolites. The presence of the methyl and hydroxyl groups could influence the chemical properties and biological activities of the resulting compounds.

Functional Characterization in In Vitro Enzyme Assays

The functional characterization of this compound in in vitro enzyme assays would be essential to understand its biological activity. Based on its structure, several key enzymes could be investigated for their ability to interact with this compound.

Phenylalanine Hydroxylase (PAH): This enzyme normally converts phenylalanine to tyrosine. An in vitro assay with PAH could determine if this compound acts as a substrate, leading to the formation of a dihydroxylated and methylated product, or as an inhibitor of the enzyme's normal activity. nih.gov Such assays are often conducted using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the substrate and product. nih.gov

Tyrosinase: A key enzyme in melanin biosynthesis, tyrosinase catalyzes the hydroxylation of monophenols and the oxidation of diphenols. drugbank.com Given that this compound is a substituted phenol, its interaction with tyrosinase could be evaluated. An in vitro assay could reveal whether it is a substrate, leading to the formation of a quinone derivative, or an inhibitor of tyrosinase activity on its natural substrates like L-DOPA. nih.gov

Phenylalanine Ammonia-Lyase (PAL): This enzyme is the gateway to the phenylpropanoid pathway in plants. nih.gov In vitro kinetic studies could determine if this compound can be deaminated by PAL to form a corresponding cinnamic acid derivative. The kinetic parameters, such as Km and Vmax, would provide insights into its efficiency as a substrate compared to phenylalanine. nih.gov

Table 2: Potential In Vitro Enzyme Assays for this compound

EnzymePotential Role of this compoundParameters to Measure
Phenylalanine Hydroxylase (PAH)Substrate or InhibitorProduct formation, Km, Vmax, IC50
TyrosinaseSubstrate or InhibitorQuinone formation, Km, Vmax, IC50
Phenylalanine Ammonia-Lyase (PAL)Substrate or InhibitorCinnamic acid derivative formation, Km, Vmax, IC50

Impact on Neurotransmitter Systems in Animal Models (by analogy to related phenylalanine derivatives)

In animal models, particularly those for phenylketonuria (PKU), high levels of phenylalanine in the brain are known to cause significant disruptions in neurotransmitter systems. nih.gov Elevated phenylalanine competitively inhibits the transport of other large neutral amino acids, such as tyrosine and tryptophan, across the blood-brain barrier. nih.gov This reduces the availability of precursors for the synthesis of key neurotransmitters.

Specifically, high phenylalanine levels inhibit tyrosine hydroxylase (TH) and tryptophan hydroxylase 2 (TPH2), the rate-limiting enzymes in the synthesis of dopamine (B1211576) and serotonin (B10506), respectively. nih.govnih.gov This leads to deficiencies in these monoamine neurotransmitters, which are associated with the neurological and cognitive impairments observed in PKU. nih.gov

By analogy, the administration of this compound to animal models could have several potential effects on neurotransmitter systems. Due to its structural similarity to phenylalanine and tyrosine, it is plausible that it could be transported across the blood-brain barrier. Once in the central nervous system, it could:

Compete with tyrosine for uptake into catecholaminergic neurons.

Act as an inhibitor or a substrate for tyrosine hydroxylase, potentially altering the synthesis of L-DOPA and downstream catecholamines like dopamine and norepinephrine. researchgate.net

Interfere with the synthesis of serotonin by affecting tryptophan hydroxylase.

To investigate these potential impacts, animal models such as mice or rats could be administered this compound. Subsequent analysis of brain tissue using techniques like HPLC with electrochemical detection would allow for the quantification of neurotransmitters and their metabolites (e.g., dopamine, serotonin, HVA, 5-HIAA). Behavioral studies could also be conducted to assess any changes in motor function, cognition, or mood that may result from altered neurotransmission.

Application as a Biochemical Probe for Enzyme Inhibition or Activation Studies

Substituted amino acids are valuable tools as biochemical probes to investigate the structure, function, and mechanism of enzymes. nih.gov By introducing specific chemical groups onto the amino acid scaffold, researchers can explore the steric and electronic requirements of an enzyme's active site.

This compound, with its methyl and hydroxyl substitutions, could be a useful probe for several enzymes:

Probing the Active Site of Phenylalanine Hydroxylase (PAH): The binding of this compound to PAH could provide information about the topology of the active site. For example, whether the enzyme can accommodate the additional methyl and hydroxyl groups would reveal details about the space and chemical environment around the phenylalanine binding pocket. Kinetic analysis of its inhibitory effects (competitive, non-competitive, or uncompetitive) could help to elucidate the mechanism of inhibition and whether it binds to the active site or an allosteric site. nih.gov

Investigating Tyrosinase Mechanism: As a substituted phenol, this compound could be used to study the substrate specificity of tyrosinase. researchgate.net The position of the methyl and hydroxyl groups could influence its binding affinity and the rate of enzymatic conversion, providing insights into the orientation required for catalysis within the enzyme's active site.

Modulating Phenylalanine Ammonia-Lyase (PAL): The inhibitory or activating effects of this compound on PAL could be studied to understand the regulatory mechanisms of the phenylpropanoid pathway. unh.edu The compound could act as an allosteric modulator, binding to a site other than the active site to alter the enzyme's conformation and activity.

The use of such probes, in conjunction with techniques like X-ray crystallography and computational modeling, can provide a detailed picture of enzyme-ligand interactions at the molecular level.

Future Research Directions and Unaddressed Questions

Definitive Identification of Natural Occurrence and Distribution of 4-Methyl-3-hydroxyphenylalanine

A primary and fundamental question is whether this compound exists in nature. Advanced analytical techniques are required to screen various biological sources for its presence.

Research Approaches:

High-Sensitivity Metabolomics: The application of advanced mass spectrometry-based techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and gas chromatography-quadrupole time-of-flight mass spectrometry (GC-QTOF-MS), will be crucial. mdpi.com These methods allow for the untargeted and targeted screening of complex biological matrices—such as plant extracts, microbial fermentation broths, and animal tissues—to identify novel metabolites.

Isotope Labeling Studies: The use of stable isotope-labeled precursors, such as ¹³C-labeled phenylalanine or tyrosine, in cell cultures or whole organisms could help trace the potential formation of this compound.

Mining 'Omics' Data: Retrospective analysis of existing large-scale metabolomics and genomics datasets from diverse organisms could reveal previously unannotated peaks corresponding to the mass of this compound or gene clusters with the potential to synthesize it. oup.comnih.gov

Comprehensive Elucidation of Enzyme Mechanisms Governing its Biosynthesis and Metabolism

Assuming its natural occurrence is confirmed, the enzymatic machinery responsible for the synthesis and degradation of this compound must be identified and characterized.

Hypothetical Biosynthetic Routes:

Hydroxylation of 4-Methylphenylalanine: A plausible pathway involves the hydroxylation of 4-methylphenylalanine. Studies on rat liver phenylalanine hydroxylase have shown that it can hydroxylate 4-methylphenylalanine, although it primarily produces 3-methyltyrosine and 4-hydroxymethylphenylalanine. nih.gov This suggests that other hydroxylases, perhaps with different regioselectivity, could produce the 3-hydroxy isomer.

Methylation of 3-Hydroxyphenylalanine: Another possibility is the methylation of 3-hydroxyphenylalanine (m-tyrosine). The enzymes responsible for such a specific methylation would need to be identified.

Research Focus:

Enzyme Discovery and Characterization: Prospecting for novel enzymes from various organisms, particularly those identified as potential producers, will be necessary. This involves gene cloning, protein expression, and in vitro assays with putative substrates.

Structural Biology: Solving the crystal structures of the enzymes involved would provide invaluable insights into their substrate specificity and catalytic mechanisms, explaining how they accommodate a methylated and hydroxylated phenylalanine derivative. numberanalytics.com

Development of Novel Biocatalytic Platforms for Efficient and Sustainable Production

The ability to produce this compound in significant quantities is a prerequisite for in-depth biological studies. Biocatalysis offers a green and efficient alternative to complex chemical synthesis.

Strategies for Bioproduction:

Engineered Enzymes: Directed evolution and rational design of existing enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs) or aminotransferases, could be employed to create variants with high activity and selectivity for the synthesis of this compound from inexpensive precursors. acs.orgbiorxiv.orgnih.gov

Whole-Cell Biocatalysts: Engineering model organisms like Escherichia coli or Corynebacterium glutamicum to express a heterologous biosynthetic pathway for this compound could enable its de novo production from simple carbon sources like glucose. nih.govnih.gov This approach has been successfully used for the production of other non-standard amino acids. nih.gov

Advanced Studies in Complex Biological Systems to Uncover Latent Biological Functions

Once sufficient quantities of this compound are available, its effects on biological systems can be investigated.

Investigative Approaches:

Cell-Based Assays: Screening for a wide range of biological activities, such as antimicrobial, antioxidant, or cytotoxic effects, in various cell lines.

In Vivo Studies: Administering the compound to model organisms (e.g., rodents, zebrafish) to observe its physiological effects, metabolic fate, and potential therapeutic or toxicological properties.

Incorporation into Peptides and Proteins: As a non-standard amino acid, it could be incorporated into peptides or proteins to confer novel properties, a key area of interest in synthetic biology and drug discovery. numberanalytics.comnih.govfrontiersin.org

Interdisciplinary Approaches Combining Omics Technologies and Synthetic Biology for Holistic Understanding

A comprehensive understanding of this compound will require the integration of multiple scientific disciplines.

Integrated Research Framework:

Multi-Omics Analysis: Combining genomics, transcriptomics, proteomics, and metabolomics can provide a system-level view of how an organism produces and responds to this compound. nih.govfrontiersin.org This can help in identifying the regulatory networks and metabolic fluxes associated with this compound.

Synthetic Biology Toolkit: The development of genetic tools, such as biosensors and genetic circuits, can be used to monitor and control the production of this compound in engineered organisms, facilitating pathway optimization and high-throughput screening. numberanalytics.com

By systematically addressing these research questions, the scientific community can move from a state of limited knowledge to a comprehensive understanding of the chemistry, biology, and potential applications of this compound.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 4-Methyl-3-hydroxyphenylalanine, and how can yield/purity be optimized?

  • Methodology : Nitration and reduction protocols are commonly used for aromatic amino acid derivatives. For example, L-phenylalanine derivatives can be synthesized via nitration with HNO₃/H₂SO₄ at 10°C, followed by pH adjustment (NH₄OH) to isolate intermediates . Optimizing reaction temperature, stoichiometry, and purification (e.g., recrystallization or HPLC) improves yield and purity.
  • Key Parameters : Monitor reaction progress via TLC or NMR. Purity can be validated using HPLC with UV detection at 275 nm (λmax for phenolic derivatives) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm for hydroxyl-substituted phenyl groups) and methyl group signals (δ 2.0–2.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (195.21 g/mol) via ESI-MS or MALDI-TOF .
  • HPLC : Use C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% TFA) for retention time consistency .

Q. What metabolic pathways involve this compound, and how can its intermediates be tracked?

  • Methodology : Enzymatic assays (e.g., alanine aminopeptidase) or isotopic labeling (¹³C/²H) trace metabolic flux . For example, ¹³C-labeled derivatives enable monitoring via LC-MS in serum/urine . Key intermediates like 4-hydroxyphenylpyruvic acid can be quantified using enzymatic kits or ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields or metabolic activity data for this compound?

  • Methodology :

  • Statistical Analysis : Use ANOVA to compare yields across protocols (e.g., nitration vs. Friedel-Crafts alkylation).
  • Controlled Variables : Standardize solvent systems (e.g., aqueous vs. organic) and catalysts (e.g., Pd/C for reductions) .
  • Meta-Analysis : Cross-reference spectral data (e.g., NMR chemical shifts) from independent studies to validate structural assignments .

Q. What experimental designs are optimal for studying enzyme interactions with this compound?

  • Methodology :

  • Kinetic Assays : Measure Km and Vmax using purified enzymes (e.g., tyrosine hydroxylase) with varying substrate concentrations.
  • Inhibitor Studies : Test competitive inhibitors (e.g., D-cycloserine) to assess binding specificity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Q. How can this compound be detected in complex biological matrices, and what are the limits of quantification?

  • Methodology :

  • LC-MS/MS : Use multiple reaction monitoring (MRM) for high sensitivity (LOD < 1 ng/mL). Example transitions: m/z 195 → 136 (quantifier) and 195 → 92 (qualifier) .
  • Sample Preparation : Deproteinize serum/plasma with acetonitrile, followed by solid-phase extraction (C18 cartridges) to reduce matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.